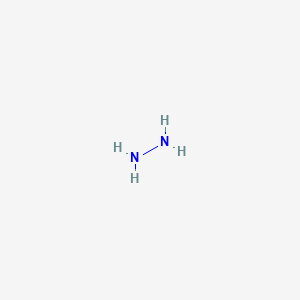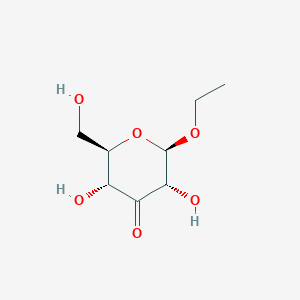
Ethyl beta-D-ribo-hex-3-ulopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl beta-D-ribo-hex-3-ulopyranoside is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple hydroxyl groups and an ethoxy group, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl beta-D-ribo-hex-3-ulopyranoside typically involves multi-step organic reactions. Common synthetic routes may include:
Starting Materials: The synthesis may begin with simple sugars or other carbohydrate derivatives.
Reaction Steps: Key steps could involve protection and deprotection of hydroxyl groups, selective oxidation, and introduction of the ethoxy group.
Reaction Conditions: Typical conditions might include the use of acid or base catalysts, specific temperature controls, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the volume of reactants.
Optimization of Yield: Employing optimized reaction conditions to maximize yield and purity.
Purification Techniques: Using techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
Ethyl beta-D-ribo-hex-3-ulopyranoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution Reagents: Nucleophiles like halides, amines, or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or ketones, while reduction could produce various alcohols.
科学研究应用
Chemistry
In chemistry, Ethyl beta-D-ribo-hex-3-ulopyranoside can be used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound might be used to study carbohydrate metabolism or as a precursor for biologically active molecules.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry
In industrial applications, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism by which Ethyl beta-D-ribo-hex-3-ulopyranoside exerts its effects would depend on its specific interactions with molecular targets. Potential pathways might involve:
Enzyme Inhibition: The compound could inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It might bind to receptors on cell surfaces, modulating cellular responses.
Signal Transduction: The compound could influence signal transduction pathways, affecting cellular functions.
相似化合物的比较
Similar Compounds
(2R,3S,5R,6R)-2-methoxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-one: Similar structure with a methoxy group instead of an ethoxy group.
(2R,3S,5R,6R)-2-ethoxy-3,5-dihydroxy-6-(methyl)oxan-4-one: Similar structure with a methyl group instead of a hydroxymethyl group.
Uniqueness
The unique combination of functional groups in Ethyl beta-D-ribo-hex-3-ulopyranoside gives it distinct chemical properties, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
(2R,3S,5R,6R)-2-ethoxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O6/c1-2-13-8-7(12)6(11)5(10)4(3-9)14-8/h4-5,7-10,12H,2-3H2,1H3/t4-,5-,7-,8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQUBKZEXFGSOP-SJNFNFGESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(C(=O)C(C(O1)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1[C@@H](C(=O)[C@@H]([C@H](O1)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


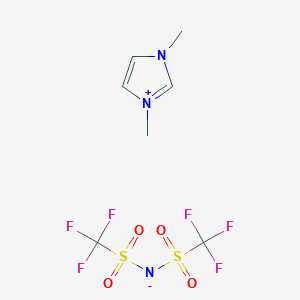


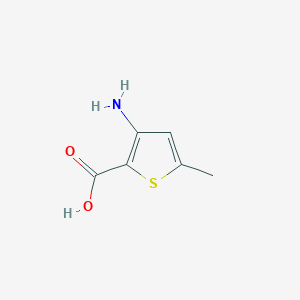
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B178630.png)
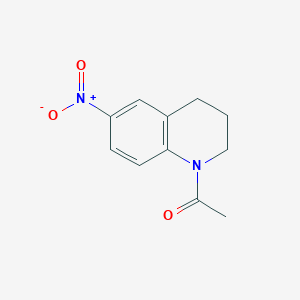

![5-bromo-6-methyl-1H-benzo[d]imidazole](/img/structure/B178645.png)
